ethanesulfonyl bromide ethanesulfonyl bromide
Brand Name: Vulcanchem
CAS No.: 18425-66-6
VCID: VC11972981
InChI:
SMILES:
Molecular Formula: C2H5BrO2S
Molecular Weight: 173

ethanesulfonyl bromide

CAS No.: 18425-66-6

Cat. No.: VC11972981

Molecular Formula: C2H5BrO2S

Molecular Weight: 173

Purity: 95

* For research use only. Not for human or veterinary use.

ethanesulfonyl bromide - 18425-66-6

Specification

CAS No. 18425-66-6
Molecular Formula C2H5BrO2S
Molecular Weight 173

Introduction

PropertyValueSource
CAS No.18425-66-6
Molecular FormulaC₂H₅BrO₂S
Molecular Weight173.03 g/mol
Purity≥95%
Physical StateLiquid (at room temperature)

The sulfonyl bromide group confers high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the -SO₂ moiety.

Physicochemical Properties

Ethanesulfonyl bromide’s properties are critical for its handling and application in synthetic workflows:

PropertyValueSource
Boiling PointNot explicitly reported; analogous ethanesulfonyl chloride boils at 177°C
Density~1.6 g/cm³ (estimated)
SolubilitySoluble in dichloromethane, ether
StabilityMoisture-sensitive; decomposes in water

The compound’s solubility in polar aprotic solvents facilitates its use in reactions requiring anhydrous conditions. Its instability in aqueous environments necessitates inert storage (e.g., under argon or nitrogen).

Synthetic Routes

Direct Bromination of Ethanesulfonic Acid

Ethanesulfonyl bromide is typically synthesized via the bromination of ethanesulfonic acid derivatives. A common method involves treating ethanesulfonyl chloride with hydrogen bromide (HBr) under controlled conditions:

CH3CH2SO2Cl+HBrCH3CH2SO2Br+HCl\text{CH}_3\text{CH}_2\text{SO}_2\text{Cl} + \text{HBr} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{Br} + \text{HCl}

This reaction proceeds via nucleophilic displacement, where bromide ions attack the electrophilic sulfur center.

Radical Bromination Approaches

Recent advancements in radical chemistry, such as those reported for sulfonyl chlorides , suggest potential adaptations for bromide synthesis. For example, triethylamine-mediated bromination using N-bromosuccinimide (NBS) could offer a milder alternative :

CH3CH2SO2H+NBSEt3NCH3CH2SO2Br+Succinimide\text{CH}_3\text{CH}_2\text{SO}_2\text{H} + \text{NBS} \xrightarrow{\text{Et}_3\text{N}} \text{CH}_3\text{CH}_2\text{SO}_2\text{Br} + \text{Succinimide}

Such methods remain exploratory but highlight avenues for optimizing yield and selectivity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

Ethanesulfonyl bromide acts as an electrophile in Sₙ2 reactions, where nucleophiles (e.g., amines, alcohols) displace bromide to form sulfonamides or sulfonate esters:

CH3CH2SO2Br+R-OHCH3CH2SO2OR+HBr\text{CH}_3\text{CH}_2\text{SO}_2\text{Br} + \text{R-OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_2\text{OR} + \text{HBr}

The reaction’s efficiency is enhanced in polar solvents like dichloromethane, which stabilize transition states.

Radical Coupling Reactions

Emerging methodologies, such as aryl-radical transfer (ART), leverage sulfonyl bromides as radical precursors. For instance, tris(trimethylsilyl)silane (TTMSS) can mediate cross-coupling reactions to form C–S bonds :

Ar-H+CH3CH2SO2BrTTMSSAr-SO2CH2CH3+HBr\text{Ar-H} + \text{CH}_3\text{CH}_2\text{SO}_2\text{Br} \xrightarrow{\text{TTMSS}} \text{Ar-SO}_2\text{CH}_2\text{CH}_3 + \text{HBr}

This approach expands the compound’s utility in constructing complex sulfonylated architectures.

Applications in Organic Synthesis

Sulfonate Ester Production

Ethanesulfonyl bromide is widely employed to synthesize sulfonate esters, which serve as precursors in polymer chemistry and surfactants. For example, reaction with polyethylene glycol (PEG) yields PEG-sulfonates, critical for nonionic surfactant formulations.

Pharmaceutical Intermediates

The compound’s role in synthesizing kinase inhibitors and anticoagulants is under investigation. Analogous sulfonyl chlorides, such as ethanesulfonyl chloride, are utilized in tirofiban impurity synthesis , suggesting parallel applications for the bromide variant.

Fluorinated Surfactant Synthesis

Ethanesulfonyl bromide serves as an intermediate in producing pentafluoroethanesulfonyl fluoride (CF₃CF₂SO₂F), a fluorinated surfactant with applications in firefighting foams and coatings.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₃), 3.20 (q, 2H, CH₂SO₂Br).

  • Mass Spectrometry: ESI-MS m/z 172.93 [M–H]⁻.

Future Directions and Research Gaps

Despite its utility, ethanesulfonyl bromide’s applications are constrained by limited toxicological data and scalable synthesis routes. Priority research areas include:

  • Developmental Neurotoxicity Studies: To establish safe exposure thresholds .

  • Green Synthesis Methods: Catalytic bromination using recyclable reagents.

  • Transfer Hydrogenation: Exploring its role in asymmetric catalysis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator